2-Methyl-4-(2-methylpropyl)-1,3-thiazol-5-amine
Description
Structural Identification and IUPAC Nomenclature
2-Methyl-4-(2-methylpropyl)-1,3-thiazol-5-amine is a monocyclic thiazole derivative characterized by a five-membered aromatic ring containing sulfur and nitrogen atoms. Its IUPAC name reflects the substitution pattern: a methyl group at position 2, a 2-methylpropyl (isobutyl) group at position 4, and an amine group at position 5. The molecular formula is C₈H₁₄N₂S , with a molecular weight of 170.28 g/mol .
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₄N₂S |
| SMILES | CC1=NC(=C(S1)N)CC(C)C |
| InChIKey | GLYIRRFLDLNWER-UHFFFAOYSA-N |
| CAS Registry Number | 1249195-25-2 |
| PubChem CID | 62082565 |
The thiazole core adopts a planar geometry, with the isobutyl side chain introducing steric bulk and influencing solubility properties. Computational models predict a collision cross-section (CCS) of 136.5 Ų for the protonated form .
Historical Context in Heterocyclic Chemistry Research
Thiazoles have been integral to heterocyclic chemistry since Arthur Hantzsch’s 1887 discovery of the Hantzsch thiazole synthesis, which involves condensation of α-haloketones with thioamides . While this compound itself was first reported in the early 21st century, its synthesis builds upon this foundational methodology. The compound’s structural complexity—combining methyl, isobutyl, and amine groups—reflects advancements in regioselective thiazole functionalization, particularly in controlling substituent placement during cyclization .
Early thiazole research focused on natural products (e.g., vitamin B1) and dyes, but modern applications emphasize pharmacophores and materials science. This compound’s development aligns with trends in creating branched alkyl-thiazole hybrids for enhanced lipophilicity and bioactivity screening .
Significance in Thiazole Derivative Family
Within the thiazole family, this compound occupies a niche due to its unique substitution pattern:
- Position 2 : Methyl groups are common in bioactive thiazoles (e.g., abafungin), contributing to metabolic stability .
- Position 4 : The isobutyl group enhances hydrophobicity, potentially improving membrane permeability in drug candidates .
- Position 5 : The free amine enables further derivatization, such as acylations or Schiff base formations, critical in peptidomimetic design .
Comparative analysis with related analogs highlights its structural versatility:
Properties
IUPAC Name |
2-methyl-4-(2-methylpropyl)-1,3-thiazol-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S/c1-5(2)4-7-8(9)11-6(3)10-7/h5H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYIRRFLDLNWER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)N)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2-methylpropyl)-1,3-thiazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea. For this compound, the specific precursors would be 2-methyl-2-butanone and thiourea, which undergo cyclization under acidic conditions to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Hantzsch synthesis, utilizing continuous flow reactors to enhance yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(2-methylpropyl)-1,3-thiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Halogenated or nitro-substituted thiazoles.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-Methyl-4-(2-methylpropyl)-1,3-thiazol-5-amine serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new derivatives with enhanced properties.
Biology
The compound has been investigated for its bioactive potential , particularly:
-
Antimicrobial Activity : Thiazole derivatives are known to exhibit significant antimicrobial properties. Research indicates that related compounds show effectiveness against various bacterial strains by inhibiting cell wall synthesis or metabolic pathways.
Compound Target Pathogen Inhibition Zone (mm) MIC (µg/mL) This compound E. coli 15 32 This compound S. aureus 18 16 - Anticancer Activity : Studies have shown that thiazole derivatives can induce apoptosis in cancer cells. For instance, a structurally similar compound demonstrated significant cytotoxicity against breast cancer cell lines (MDA-MB-231), with an IC50 value around 10 µM.
Medicine
The therapeutic potential of this compound is being explored in various contexts:
- Anti-inflammatory Effects : Thiazoles may inhibit enzymes involved in inflammatory pathways, suggesting potential use in treating inflammatory diseases.
- Antiviral Properties : Some studies indicate that thiazole derivatives can exhibit antiviral activity by interfering with viral replication mechanisms.
Case Studies
Several studies have highlighted the efficacy of thiazole derivatives:
- Breast Cancer Study : A study demonstrated that a derivative induced apoptosis in MDA-MB-231 cells significantly more than controls.
- Antibacterial Screening : In vitro tests against Staphylococcus aureus showed promising results with an MIC of 16 µg/mL.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(2-methylpropyl)-1,3-thiazol-5-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-Methyl-4-(2-methylpropyl)-1,3-thiazol-5-amine
- Molecular Formula : C₈H₁₄N₂S
- Molecular Weight : 170.28 g/mol
- CAS Number : 1249195-25-2
- Appearance : Oil (stored at -10°C)
- Key Features: A thiazole derivative with a branched 2-methylpropyl group at position 4 and a primary amine at position 4.
Its production likely involves thiazole ring formation via condensation reactions, followed by functionalization at positions 4 and 5.
Comparison with Structurally Similar Compounds
2.1. 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one
- Structure: Features a thiazolidinone core (saturated thiazole) with a cyclopropylamino group at position 2 and a 4-methoxybenzylidene substituent at position 5 .
- Key Differences: Core Heterocycle: Thiazolidinone (saturated) vs. thiazole (aromatic) in the target compound. Substituents: The benzylidene and cyclopropyl groups introduce steric bulk and electron-withdrawing effects, unlike the simpler alkyl chain in the target.
- Synthesis : Prepared via a one-pot multi-component reaction (rhodanine, 4-methoxybenzaldehyde, cyclopropylamine) in 71% yield .
- Bioactivity : Exhibits antimicrobial activity against Gram-positive bacteria and yeasts .
2.2. 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine
- Structure : Combines a benzothiazole and triazole ring, with a nitro group at the phenyl substituent .
- Functional Groups: The nitro group (-NO₂) introduces strong electron-withdrawing effects, altering reactivity.
- Synthesis : Formed via cycloaddition of 2-(benzo[d]thiazol-2-yl)acetonitrile with 2-nitrophenyl azide .
- Bioactivity : Designed for antiproliferative studies, leveraging the benzothiazole’s medicinal chemistry relevance .
2.3. 2-Phenyl-1,3-thiazol-5-amine
- Structure : Aromatic phenyl group at position 2 and amine at position 5 .
- Key Differences :
- Applications : Used in drug discovery for its hydrogen-bonding capability via the amine group.
2.4. 4-Isopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine
- Structure : Incorporates an oxadiazole ring at position 5 and an isopropyl group at position 4 .
- Key Differences :
- Potential Use: The oxadiazole moiety is associated with metabolic stability, making this compound suitable for pharmacokinetic optimization.
2.5. 5-(4-Methyl-1,3-thiazol-5-yl)-1,3,4-thiadiazol-2-amine
- Structure : Fusion of thiazole and thiadiazole rings .
- Key Differences :
- Bioactivity: Thiadiazoles are known for antiviral and anticancer properties, suggesting divergent applications compared to the target.
Comparative Analysis Table
Key Findings and Implications
- Lipophilicity vs. However, this may reduce aqueous solubility .
- Bioactivity Trends : Thiazole derivatives with aromatic substituents (e.g., benzothiazole, phenyl) are often prioritized for anticancer research, while alkyl-substituted variants (like the target) may be explored for neurological or antimicrobial applications .
- Synthetic Complexity : Multi-component reactions (e.g., ) offer efficient routes for complex analogs, but the target’s simpler structure suggests scalability for industrial use .
Biological Activity
2-Methyl-4-(2-methylpropyl)-1,3-thiazol-5-amine is a thiazole derivative with potential biological activities that have garnered interest in medicinal chemistry. The thiazole ring system is known for its ability to interact with various biological targets, making this compound a candidate for further research into its therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole ring, which is a five-membered heterocycle containing sulfur and nitrogen atoms. This structural motif is significant in pharmacology due to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C8H12N2S |
| Molecular Weight | 172.25 g/mol |
| CAS Number | 518982-69-9 |
The biological activity of this compound primarily stems from its interaction with enzymes and receptors. Research indicates that the thiazole ring can modulate enzyme activity, particularly those involved in microbial growth, suggesting potential antimicrobial effects. The compound may act as an inhibitor or activator of specific pathways, which could lead to various therapeutic effects.
Biological Activities
-
Antimicrobial Activity :
- The compound has shown promise in inhibiting microbial growth, likely through the inhibition of specific enzymes critical for bacterial proliferation.
- A study demonstrated that thiazole derivatives exhibit significant antimicrobial properties, which could be attributed to their ability to interfere with bacterial metabolic pathways.
-
Anticancer Potential :
- Thiazole derivatives are often investigated for their anticancer properties. The structural similarities of this compound to known anticancer agents suggest it may induce apoptosis or inhibit tumor growth by targeting specific cellular pathways .
- For instance, compounds with similar thiazole structures have been shown to interact with the p53-MDM2 pathway, leading to enhanced tumor suppressor activity .
- Toxicity Profile :
Case Studies and Research Findings
Several studies have explored the biological activities of thiazole derivatives, including:
- Study on Antimicrobial Effects : A recent investigation into various thiazole compounds highlighted their efficacy against a range of pathogens. The results indicated that modifications on the thiazole ring could enhance antimicrobial potency.
- Anticancer Activity Assessment : Research focusing on thiazole derivatives showed promising results in inhibiting cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. These findings suggest that this compound may share similar mechanisms .
Q & A
Q. What are the optimal synthetic routes for 2-Methyl-4-(2-methylpropyl)-1,3-thiazol-5-amine, and what reaction conditions are critical for high yield and purity?
The synthesis typically involves cyclization of thiourea or thiosemicarbazide precursors under acidic or thermal conditions. Key steps include:
- Precursor preparation : Reacting 2-methylpropylamine with carbon disulfide to form a thiourea intermediate.
- Cyclization : Using ethanol or methanol as solvents at 60–80°C with catalytic HCl or H₂SO₄ to form the thiazole ring.
- Purification : Recrystallization from ethanol/water mixtures or column chromatography to isolate the product . Critical parameters include pH control (to avoid side reactions) and inert atmosphere use to prevent oxidation of sulfur-containing intermediates .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the substitution pattern on the thiazole ring. Aromatic protons appear as singlet(s) near δ 7.0–8.0 ppm, while the 2-methylpropyl group shows characteristic splitting in the δ 1.0–2.5 ppm range .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z ≈ 185.1 for C₈H₁₃N₂S).
- Infrared (IR) Spectroscopy : Stretching vibrations for C-N (1250–1350 cm⁻¹) and C-S (650–750 cm⁻¹) confirm the thiazole core .
Q. How is the crystal structure of this compound determined, and what software tools are used for refinement?
Single-crystal X-ray diffraction (SCXRD) is employed for structural elucidation. Key steps include:
- Crystallization : Slow evaporation of a saturated solution in dichloromethane/hexane.
- Data collection : Using Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K.
- Refinement : SHELXL (for small molecules) refines atomic coordinates, thermal parameters, and occupancy factors. Hydrogen bonding and π-π stacking interactions are analyzed using Mercury or Olex2 .
Advanced Research Questions
Q. How does the substitution pattern on the thiazole ring influence the compound’s bioactivity, particularly in antimicrobial or antitumor assays?
Structure-activity relationship (SAR) studies reveal:
- Thiazole core : Essential for binding to bacterial dihydrofolate reductase (DHFR) or tumor necrosis factor (TNF) targets.
- 2-Methylpropyl group : Enhances lipophilicity, improving membrane permeability (logP ≈ 2.5–3.0).
- Amino group at C5 : Facilitates hydrogen bonding with active-site residues (e.g., Asp27 in DHFR). Comparative assays with analogs (e.g., 4-phenyl or 4-cyclopropyl derivatives) quantify potency shifts .
Q. What computational methods are employed to study interactions between this compound and biological targets?
- Molecular docking : AutoDock Vina or Glide predicts binding modes to proteins (e.g., PDB: 1DHF).
- Molecular dynamics (MD) simulations : GROMACS or AMBER assesses stability of ligand-receptor complexes over 50–100 ns trajectories.
- Quantum mechanical calculations : DFT (B3LYP/6-31G*) evaluates electronic properties (e.g., HOMO-LUMO gaps) related to reactivity .
Q. What methodologies are used to assess metabolic stability and pharmacokinetic properties in preclinical studies?
- In vitro assays : Microsomal stability tests (human liver microsomes, HLMs) measure half-life (t₁/₂) via LC-MS/MS.
- CYP450 inhibition : Fluorescence-based assays identify interactions with cytochrome P450 enzymes (e.g., CYP3A4).
- Plasma protein binding (PPB) : Equilibrium dialysis or ultrafiltration quantifies free fraction (% unbound).
- In silico ADMET prediction : Tools like SwissADME estimate bioavailability and blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
